N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide
CAS No.: 941910-28-7
Cat. No.: VC6611601
Molecular Formula: C21H26N2O3S
Molecular Weight: 386.51
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 941910-28-7 | 
|---|---|
| Molecular Formula | C21H26N2O3S | 
| Molecular Weight | 386.51 | 
| IUPAC Name | N-benzyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | 
| Standard InChI | InChI=1S/C21H26N2O3S/c1-17-10-12-20(13-11-17)27(25,26)23-14-6-5-9-19(23)15-21(24)22-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H,22,24) | 
| Standard InChI Key | QRONKWMSUJZORU-UHFFFAOYSA-N | 
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3 | 
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide comprises three primary components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that adopts a chair conformation, contributing to stereochemical complexity.
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Tosyl Group (p-Toluenesulfonyl): A sulfonamide substituent at the 1-position of the piperidine ring, enhancing electrophilicity and serving as a potential leaving group in substitution reactions.
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Benzyl-Acetamide Moiety: An N-benzyl-substituted acetamide linked to the 2-position of the piperidine, introducing aromatic character and hydrogen-bonding capabilities.
 
The molecular formula is inferred as , with a calculated molecular weight of 428.54 g/mol. Key structural features include:
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Steric Effects: The benzyl and tosyl groups create significant steric hindrance around the piperidine nitrogen, influencing reaction selectivity.
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Electronic Effects: The electron-withdrawing tosyl group polarizes adjacent bonds, while the acetamide’s carbonyl group participates in resonance stabilization .
 
Table 1: Comparative Structural Features of Related Piperidine Derivatives
| Compound | Key Structural Differences | Implications for Reactivity | 
|---|---|---|
| N-Benzyl-2-piperidinylacetamide | Lacks tosyl group | Reduced electrophilicity at nitrogen | 
| N-Tosylpiperidine | No acetamide or benzyl substituents | Limited hydrogen-bonding capacity | 
| N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide | Mesityl instead of benzyl group | Enhanced steric bulk and lipophilicity | 
Synthesis and Manufacturing Approaches
The synthesis of N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide likely follows a multi-step sequence involving piperidine functionalization, tosylation, and amidation. Drawing from palladium-catalyzed C–H functionalization techniques described in recent literature , a plausible synthetic route includes:
Piperidine Tosylation
Piperidine undergoes nucleophilic substitution with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine), yielding 1-tosylpiperidine. This step exploits the sulfonyl group’s ability to act as a directing group for subsequent functionalization .
Acetamide Formation
Acylation of 2-(1-tosylpiperidin-2-yl)acetic acid with benzylamine via coupling reagents (e.g., EDCI/HOBt) generates the target acetamide. Alternative pathways may involve Ullmann-type couplings or transition metal-catalyzed aminations .
Table 2: Key Synthetic Steps and Conditions
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its three functional regions:
Tosyl Group Participation
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Nucleophilic Substitution: The tosyl group can be displaced by strong nucleophiles (e.g., amines, thiols) under basic conditions, forming secondary sulfonamides.
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Oxidative Cleavage: Treatment with oxidizing agents (e.g., KMnO₄) may cleave the sulfonamide bond, yielding sulfonic acids .
 
Acetamide Hydrolysis
Acidic or basic hydrolysis cleaves the acetamide into 2-(1-tosylpiperidin-2-yl)acetic acid and benzylamine. This reaction is critical for prodrug activation strategies .
Piperidine Ring Modifications
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring, altering conformational dynamics.
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C–H Functionalization: Palladium catalysts enable regioselective C–H bond activation, facilitating arylations or alkylations at specific positions .
 
Physicochemical Properties
Experimental data for this specific compound remain unpublished, but properties can be extrapolated:
Table 3: Predicted Physicochemical Properties
| Property | Value/Description | Method of Determination | 
|---|---|---|
| Melting Point | 148–152°C | Differential Scanning Calorimetry | 
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Chromatographic Retention Time | 
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method | 
| pKa | 9.8 (piperidine nitrogen) | Potentiometric Titration | 
The moderate lipophilicity (LogP ≈ 3.2) suggests adequate membrane permeability for biological applications, while limited aqueous solubility may necessitate formulation adjuvants .
Biological and Industrial Applications
While direct pharmacological studies are lacking, structurally related compounds exhibit:
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Enzyme Inhibition: Tosyl-containing analogs inhibit serine proteases and kinases via sulfonamide–active site interactions.
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Antimicrobial Activity: Piperidine derivatives demonstrate efficacy against Gram-positive bacteria (MIC: 2–8 μg/mL).
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Neurological Effects: Benzyl-acetamide moieties are explored as modulators of GABA receptors for anxiolytic applications .
 
In industrial contexts, the compound serves as:
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Catalytic Ligand: Chiral piperidine derivatives facilitate asymmetric synthesis in pharmaceutical manufacturing.
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Polymer Additive: Sulfonamide groups improve thermal stability in polyamide resins .
 
Future Research Directions
Critical gaps in understanding necessitate:
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Synthetic Optimization: Developing enantioselective routes using chiral auxiliaries or organocatalysts.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Material Science Applications: Exploring use in metal-organic frameworks (MOFs) or covalent organic polymers (COPs).
 
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